![molecular formula C14H19NOS B2970856 N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide CAS No. 2418680-34-7](/img/structure/B2970856.png)
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide, also known as MTFMT, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTFMT belongs to a class of compounds known as cyclobutyl amides, which have been found to have various biological activities.
作用机制
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. This compound has also been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which can help reduce inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which can help prevent tumor growth.
实验室实验的优点和局限性
One advantage of using N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide in lab experiments is its ability to modulate multiple signaling pathways, which can provide insights into the complex mechanisms involved in various biological processes. However, one limitation of using this compound is its potential toxicity, as high concentrations of this compound have been found to induce cell death in non-cancerous cells.
未来方向
There are several future directions for the research on N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuroinflammatory disorders and cancer. Another direction is to explore the structure-activity relationships of cyclobutyl amides, which can help identify more potent and selective compounds. Additionally, research can be focused on the development of novel drug delivery systems for this compound, which can improve its bioavailability and reduce its potential toxicity.
In conclusion, this compound is a promising compound with various potential therapeutic applications. Its ability to modulate multiple signaling pathways and its biochemical and physiological effects make it a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to explore its potential as a therapeutic agent.
合成方法
The synthesis of N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide involves the reaction of 3-methylthiophen-2-ylmethylamine with 3-methylcyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with propargyl bromide to yield this compound.
科学研究应用
N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide has been found to have various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent.
属性
IUPAC Name |
N-(3-methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-4-14(16)15(12-7-10(2)8-12)9-13-11(3)5-6-17-13/h4-6,10,12H,1,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYPSLXGROABNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N(CC2=C(C=CS2)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)
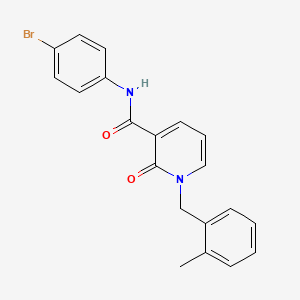


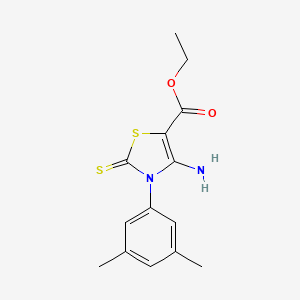
![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
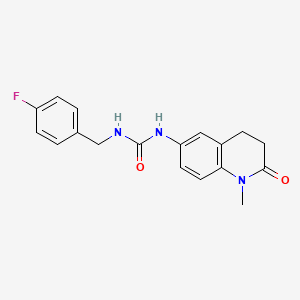
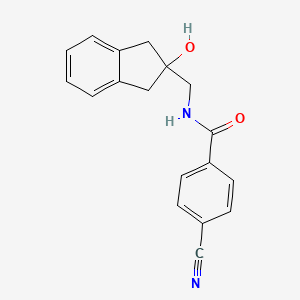
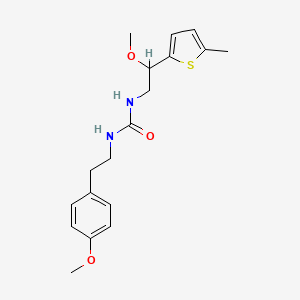
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)